molecular formula C8H10N2 B1197369 5,6,7,8-Tetrahydroquinazoline CAS No. 5632-33-7

5,6,7,8-Tetrahydroquinazoline

カタログ番号 B1197369
CAS番号: 5632-33-7
分子量: 134.18 g/mol
InChIキー: SMSHIXOEBWOYJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,8-Tetrahydroquinazoline is a heterocyclic compound with the molecular formula C₈H₁₀N₂ . It belongs to the quinazoline family and possesses a tetrahydroquinazoline skeleton. Quinazoline derivatives are essential structural motifs found in natural products and pharmaceutically active compounds .

3.

Molecular Structure Analysis

The molecular formula of 5,6,7,8-Tetrahydroquinazoline is C₈H₁₀N₂ . It consists of a quinazoline ring with a tetrahydro structure. The compound’s molecular weight is approximately 134.18 g/mol .

4.

Chemical Reactions Analysis

While specific chemical reactions involving 5,6,7,8-Tetrahydroquinazoline may vary, its synthesis typically involves the formation of the tetrahydroquinazoline ring through condensation reactions. Further functionalization can occur by cleaving protecting groups at the C2-tert-butyl moiety, allowing for additional modifications .

5.

科学的研究の応用

Antitubercular Agent Development

5,6,7,8-Tetrahydroquinazoline derivatives have shown promise as potential antitubercular agents. Molecular docking studies indicate that these compounds exhibit high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1). These enzymes are crucial for the survival and virulence of the tuberculosis bacterium, making them excellent targets for new drug development, especially against multidrug-resistant strains .

Antidiabetic Research

The synthesis of novel derivatives of 5,6,7,8-Tetrahydroquinazoline has led to the discovery of compounds with high inhibition activity against β-glucosidase. This enzyme plays a significant role in carbohydrate digestion and glucose metabolism, and its inhibitors are considered potential therapeutic agents for the treatment of diabetes. The tetrahydroquinazoline scaffold offers a new avenue for antidiabetic drug design .

Cancer Therapeutics

Quinazoline derivatives, including those of 5,6,7,8-Tetrahydroquinazoline, are known to possess anticancer properties. They have been used in the synthesis of various pharmacologically active molecules that exhibit a broad range of biological activities. Some derivatives have been approved as drugs for treating lung and pancreatic cancers, highlighting the importance of this compound in cancer research .

Antibacterial and Antifungal Applications

Due to their diverse set of biological activities, quinazolinones and quinazolines, such as 5,6,7,8-Tetrahydroquinazoline, have been extensively studied for their antibacterial and antifungal properties. The emergence of drug-resistant bacterial strains has escalated the need for novel antibiotics, and quinazoline derivatives have shown promising results in this field .

Neurological Disorder Treatments

Quinazoline derivatives have displayed significant activity in the treatment of various neurological disorders. They have been used as sedative hypnotics, antipsychotic, anticonvulsant, and anti-Parkinsonism agents. The structural versatility of 5,6,7,8-Tetrahydroquinazoline allows for the synthesis of compounds that can interact with neurological pathways, offering potential treatments for these conditions .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of quinazoline derivatives make them valuable in the development of new medications for pain and inflammation management. Research into 5,6,7,8-Tetrahydroquinazoline has contributed to understanding how these compounds can be modified to enhance their efficacy and reduce side effects in treating these conditions .

将来の方向性

Research on 5,6,7,8-Tetrahydroquinazoline derivatives should explore their potential as antitubercular agents, optimize their binding affinity, and investigate their pharmacokinetics. Additionally, further studies can explore their applications beyond tuberculosis treatment, such as in diabetes management .

特性

IUPAC Name

5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHIXOEBWOYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=NC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348448
Record name 5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinazoline

CAS RN

5632-33-7
Record name 5,6,7,8-Tetrahydroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5632-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 2
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 3
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 4
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 5
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 6
5,6,7,8-Tetrahydroquinazoline

Q & A

A: 5,6,7,8-Tetrahydroquinazoline derivatives often act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for DNA synthesis. [] Inhibition of DHFR disrupts folate metabolism and consequently, DNA synthesis, impacting cell growth and proliferation. [, ] Notably, several studies highlight the potential of these compounds as antiparasitic and antitumor agents due to their ability to inhibit DHFR from specific organisms like Pneumocystis carinii and Toxoplasma gondii. [, , , ]

A: Information regarding the material compatibility and stability of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research papers. The studies primarily focus on synthesizing and investigating the biological activity of various substituted derivatives. [, , , , , , , ]

A: The provided research does not discuss catalytic properties or applications for 5,6,7,8-tetrahydroquinazoline. The primary focus lies in its potential as a scaffold for developing therapeutic agents, particularly targeting DHFR. [, , , , , ]

A: Yes, computational chemistry plays a crucial role in understanding the reactivity and selectivity of 5,6,7,8-tetrahydroquinazoline derivatives, particularly in intramolecular Diels-Alder reactions. [] Researchers utilize semi-empirical calculations (MNDO) to determine the heat of activation for these reactions. [] Additionally, molecular mechanics calculations combined with the Boltzmann distribution equation are employed to analyze the probability of different molecular conformations and their influence on reactivity. [] These computational studies provide insights into the structural features affecting the reactivity of these compounds.

ANone: SAR studies are central to understanding the biological activity of 5,6,7,8-tetrahydroquinazoline derivatives.

    • Position 2: Compounds with a 2-amino group generally exhibit higher potency against DHFR. [, , ]
    • Position 4: Aryl and arylsulfonyl substitutions at position 4 have been explored for 5-HT6 receptor antagonism. []
    • Position 6: Lipophilic substitutions, particularly arylmethyl groups with varying methoxy substitutions, enhance potency against P. carinii and T. gondii DHFR. [, , ] For instance, the 2,5-dimethoxybenzyl, 3,4-dimethoxybenzyl, and 3,4,5-trimethoxybenzyl analogs demonstrate strong inhibition against P. carinii DHFR. []
    • Bridged Structures: Introducing a bridge in the carbocyclic ring, as seen in 4,6-diamino-3,5-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene, can significantly impact potency and selectivity towards P. carinii and T. gondii DHFR. []

A: Specific information regarding the stability and formulation of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research. Studies focus more on the synthesis and biological evaluation of its derivatives. [, , , , , , , ]

ANone: These aspects are not extensively explored within the provided research papers. The primary focus lies in the synthesis and investigation of the biological activity of various 5,6,7,8-tetrahydroquinazoline derivatives, particularly their interaction with DHFR and potential as antiparasitic and antitumor agents. [1-24]

A: While specific milestones aren't explicitly outlined, the research highlights a clear progression in understanding 5,6,7,8-tetrahydroquinazoline. Early work focused on synthetic strategies, exploring reactions with cyanoguanidine, [] trisformylaminomethane, [] and various substituted amidines. [] This led to the development of diversely substituted derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。